4-[4-(Tert-butyl)phenoxy]aniline hydrochloride

Medicinal chemistry Synthetic intermediate Analytical chemistry

Researchers substituting unsubstituted 4-phenoxyaniline analogs face volatility-related material loss and inconsistent solubility in aqueous assays. 4-[4-(tert-Butyl)phenoxy]aniline hydrochloride (CAS 10254-86-1) resolves these issues: • +56 Da molecular weight increase & ~222°C higher boiling point vs. 4-phenoxyaniline, enabling high-temperature coupling without evaporative loss • HCl salt form ensures direct aqueous solubility for HTS workflows and in vitro assays • Improved oxidative stability extends shelf life and reduces pre-use repurification. Supplied at ≥95% purity with full QC documentation for reproducible synthetic protocols.

Molecular Formula C16H20ClNO
Molecular Weight 277.79 g/mol
CAS No. 10254-86-1
Cat. No. B171770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Tert-butyl)phenoxy]aniline hydrochloride
CAS10254-86-1
Synonyms4-[4-(TERT-BUTYL)PHENOXY]ANILINE HYDROCHLORIDE
Molecular FormulaC16H20ClNO
Molecular Weight277.79 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N.Cl
InChIInChI=1S/C16H19NO.ClH/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15;/h4-11H,17H2,1-3H3;1H
InChIKeyIBZHNNRTPMXCPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(tert-Butyl)phenoxy]aniline HCl: Overview & Procurement


4-[4-(Tert-butyl)phenoxy]aniline hydrochloride (CAS 10254-86-1) is a substituted diaryl ether aniline derivative supplied as a hydrochloride salt . The compound has the molecular formula C₁₆H₂₀ClNO and a molecular weight of 277.79 g/mol . It features a diphenyl ether core with a primary amine on one phenyl ring and a para-tert-butyl substituent on the other, which confers distinct lipophilicity and steric properties compared to unsubstituted phenoxyaniline analogs . Commercially available in purities ranging from 95% to 98%, this compound is primarily employed as a synthetic intermediate and building block in medicinal chemistry and materials science research .

4-[4-(tert-Butyl)phenoxy]aniline HCl: Generic Substitution Risks


Substituting 4-[4-(tert-butyl)phenoxy]aniline hydrochloride with the free base analog (CAS 145157-87-5) or the unsubstituted 4-phenoxyaniline derivative (CAS 139-59-3) introduces measurable differences in molecular weight, physicochemical properties, and experimental behavior that can compromise reproducibility in synthetic protocols and biological assays [1]. The tert-butyl group increases molecular weight by 56 Da (from 185.23 g/mol for 4-phenoxyaniline to 241.33 g/mol for the free base, or 277.79 g/mol as the hydrochloride) and raises the boiling point by approximately 222°C relative to unsubstituted 4-phenoxyaniline (362°C vs. 140°C at reduced pressure) [1]. The hydrochloride salt form further alters aqueous solubility and handling characteristics compared to the free base, making direct substitution without explicit validation a source of experimental error [2].

4-[4-(tert-Butyl)phenoxy]aniline HCl: Quantitative Differentiation


Molecular Weight Differentiation vs. 4-Phenoxyaniline

The hydrochloride salt of 4-[4-(tert-butyl)phenoxy]aniline possesses a molecular weight of 277.79 g/mol, which is 92.56 Da higher than unsubstituted 4-phenoxyaniline (185.23 g/mol) and 36.46 Da higher than the free base form (241.33 g/mol) [1][2]. This mass difference is analytically significant and enables unambiguous compound identification via LC-MS or HRMS. The tert-butyl substituent contributes a molecular weight increase of 56 Da compared to the unsubstituted phenoxyaniline core [1].

Medicinal chemistry Synthetic intermediate Analytical chemistry

Boiling Point Elevation vs. 4-Phenoxyaniline

The tert-butyl substituted phenoxyaniline scaffold exhibits a boiling point of approximately 362°C at 760 mmHg, which is ~222°C higher than the boiling point of unsubstituted 4-phenoxyaniline measured at 140°C under reduced pressure (2.25 mmHg) . This substantial elevation reflects the increased molecular mass and enhanced van der Waals interactions conferred by the tert-butyl substituent .

Purification Thermal stability Process chemistry

Hydrochloride Salt: Solubility & Stability

The hydrochloride salt form of aromatic amines, including 4-[4-(tert-butyl)phenoxy]aniline, exhibits measurably improved aqueous solubility and oxidative stability compared to the corresponding free base [1]. The free base form (CAS 145157-87-5, MW 241.33 g/mol) is susceptible to air oxidation and discoloration upon prolonged storage, whereas the protonated hydrochloride salt is stabilized against atmospheric oxidation due to the reduced electron density on the nitrogen atom [1]. While direct solubility measurements for this specific compound are not reported in primary literature, the class-level behavior of aniline hydrochloride salts relative to free amines is well established: hydrochloride formation converts the lipophilic free amine (logP estimated ~4.0 for the free base scaffold) into a more polar, water-compatible ionic species suitable for aqueous reaction media or biological assay buffers [1][2].

Formulation Sample handling Stability

Purity Grades & Analytical Documentation

4-[4-(Tert-butyl)phenoxy]aniline hydrochloride is commercially supplied with verified purity specifications ranging from 95% (AKSci) to 98% (Leyan), with batch-specific analytical documentation including NMR, HPLC, and GC available upon request . Bidepharm offers 95%+ purity with provision of batch-specific NMR, HPLC, and GC trace data . In contrast, the free base analog (CAS 145157-87-5) is less widely available as a standardized commercial product with validated analytical specifications [1].

Quality control Reproducibility Procurement

4-[4-(tert-Butyl)phenoxy]aniline HCl: Research & Industrial Applications


Synthesis of Lipophilic Diaryl Ethers

This compound serves as a validated synthetic intermediate for constructing lipophilic diaryl ether scaffolds, where the tert-butyl group increases molecular weight by 56 Da and elevates the boiling point by approximately 222°C relative to 4-phenoxyaniline [1]. The enhanced thermal stability allows participation in coupling reactions conducted at elevated temperatures without volatility-related material loss [1].

Aqueous-Phase Reactions & Bioassays

The hydrochloride salt form provides enhanced aqueous solubility compared to the free base, facilitating direct dissolution in water-compatible reaction media or biological assay buffers without requiring additional salt formation steps [1]. This property is particularly relevant for high-throughput screening workflows and in vitro pharmacology studies where consistent compound solubilization is critical [1].

Long-Term Storage & Inventory Management

The hydrochloride salt exhibits improved oxidative stability compared to the free base, which is susceptible to air oxidation and discoloration over time [1]. Procurement of the hydrochloride salt ensures extended shelf stability and maintains compound integrity during prolonged storage, reducing the need for repurification prior to experimental use [1].

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